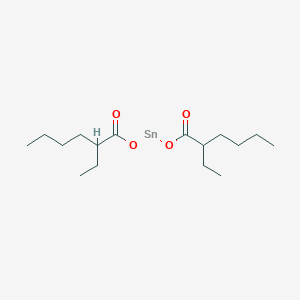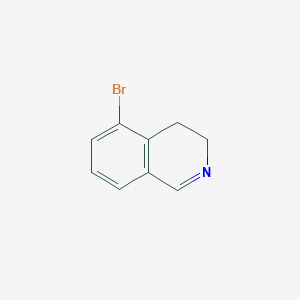
5-Bromo-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,4-dihydroisoquinoline: is a chemical compound with the molecular formula C9H8BrN It is a derivative of isoquinoline, where the bromine atom is substituted at the 5th position and the compound is partially hydrogenated at the 3rd and 4th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Bromo-3,4-dihydroisoquinoline involves the bromination of 3,4-dihydroisoquinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Bromo-3,4-dihydroisoquinoline can undergo oxidation reactions to form 5-bromoisoquinoline. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 5-bromo-1,2,3,4-tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. For example, reacting with sodium methoxide can yield 5-methoxy-3,4-dihydroisoquinoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 5-Bromoisoquinoline.
Reduction: 5-Bromo-1,2,3,4-tetrahydroisoquinoline.
Substitution: 5-Methoxy-3,4-dihydroisoquinoline.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3,4-dihydroisoquinoline is used as an intermediate in the synthesis of various organic compounds. Its bromine atom allows for further functionalization, making it a versatile building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it valuable in the production of complex molecules .
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,4-dihydroisoquinoline and its derivatives largely depends on the specific biological target and the nature of the derivative. Generally, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, derivatives of 3,4-dihydroisoquinoline have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
3,4-Dihydroisoquinoline: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
5-Chloro-3,4-dihydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
5-Methoxy-3,4-dihydroisoquinoline:
Uniqueness: 5-Bromo-3,4-dihydroisoquinoline is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules. Additionally, the bromine atom can influence the biological activity of its derivatives, potentially leading to compounds with unique pharmacological properties .
Propiedades
Número CAS |
1355060-38-6 |
|---|---|
Fórmula molecular |
C9H8BrN |
Peso molecular |
210.07 g/mol |
Nombre IUPAC |
5-bromo-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2 |
Clave InChI |
YKZXVRNYHKWHQW-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC2=C1C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
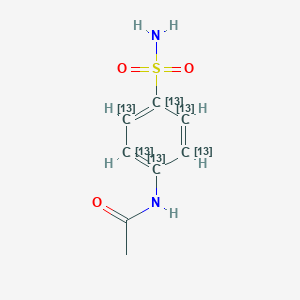
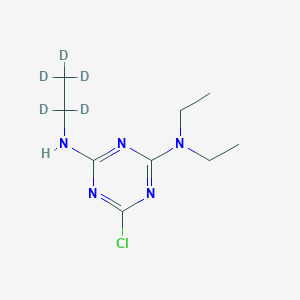

![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
![Yohimbine-[13C,d3]](/img/structure/B12056476.png)

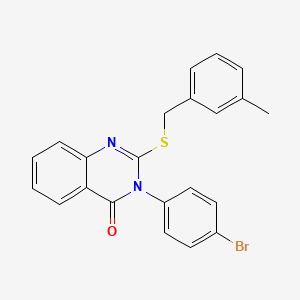
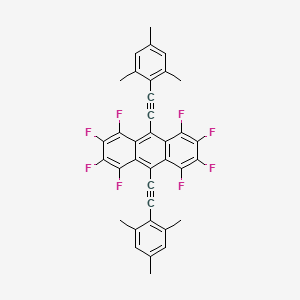
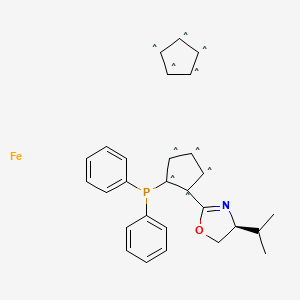
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)
